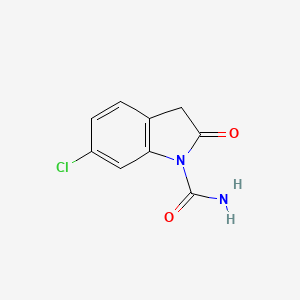

6-Chloro-2-oxoindoline-1-carboxamide

描述

Structure

3D Structure

属性

分子式 |

C9H7ClN2O2 |

|---|---|

分子量 |

210.62 g/mol |

IUPAC 名称 |

6-chloro-2-oxo-3H-indole-1-carboxamide |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-2-1-5-3-8(13)12(9(11)14)7(5)4-6/h1-2,4H,3H2,(H2,11,14) |

InChI 键 |

VDRWTIZQEFRKGI-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C=C(C=C2)Cl)N(C1=O)C(=O)N |

产品来源 |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of 6-Chloro-2-oxoindoline and its Derivatives

X-ray crystallography is a premier technique for determining the precise three-dimensional structure of a molecule, providing accurate data on bond lengths, bond angles, and intermolecular interactions in the crystalline state nih.gov. Analysis of the parent compound, 6-Chloro-2-oxindole, reveals significant structural details that are foundational to understanding its N-carboxamide derivative.

The molecule of 6-Chloro-2-oxindole (systematic name: 6-chloroindolin-2-one) is nearly planar. nih.gov This planarity arises from the fusion of the pyrrolidine and benzene (B151609) rings, with a very slight dihedral angle between their planes. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through strong N-H···O hydrogen bonds. nih.gov These dimers are further interconnected by Cl···Cl and C-H···O interactions, creating a stable, packed structure. nih.gov

A related derivative, 6-Chloro-1-methylindoline-2,3-dione, also exhibits an essentially planar indoline (B122111) ring system. nih.gov Its crystal structure is consolidated by intermolecular and intramolecular C—H···O hydrogen bonds. nih.gov These findings suggest that the 6-chloro-2-oxoindoline core provides a rigid, planar framework. The addition of the 1-carboxamide (B11826670) group is expected to influence the intermolecular hydrogen bonding patterns, likely introducing N-H···O and C=O···H interactions involving the amide moiety.

Table 1: Crystallographic Data for 6-Chloro-2-oxindole Derivatives

| Parameter | 6-Chloro-2-oxindole (C₈H₆ClNO) | 6-Chloro-1-methylindoline-2,3-dione (C₉H₆ClNO₂) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Not specified |

| a (Å) | 13.077 (3) | 13.077 (3) |

| b (Å) | 7.9390 (16) | 7.9390 (16) |

| c (Å) | 16.673 (3) | 16.673 (3) |

| β (°) | 101.95 (3) | 101.95 (3) |

| V (ų) | 1693.5 (6) | 1693.5 (6) |

| Z | 4 | 8 |

Vibrational Spectroscopy in Structural Confirmation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and confirming molecular structure. researchgate.netmdpi.commdpi.com The spectra provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's bonds. mdpi.com For 6-Chloro-2-oxoindoline-1-carboxamide, the key functional groups—amide, lactam (cyclic amide), aromatic ring, and C-Cl bond—give rise to characteristic absorption bands.

The FT-IR spectrum of the parent compound, 6-Chloro-2-oxindole, shows a red shift (a shift to lower frequency) of the N-H stretching vibration compared to the free molecule. nih.gov This shift is a direct consequence of the strong N-H···O hydrogen bonding present in the crystal structure. nih.gov For the title compound, multiple characteristic bands are expected. The N-H stretching vibrations of the primary carboxamide (-CONH₂) would appear in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretching vibrations are particularly diagnostic; the lactam carbonyl typically appears around 1710-1680 cm⁻¹, while the amide carbonyl is expected near 1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations are anticipated in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. scialert.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | -CONH₂ |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 2950 - 2850 | -CH₂- |

| C=O Stretch (Lactam) | ~1710 - 1680 | -CO-N- |

| C=O Stretch (Amide I) | ~1650 | -CO-NH₂ |

| N-H Bend (Amide II) | ~1640 - 1550 | -CO-NH₂ |

| Aromatic C=C Stretch | 1600 - 1450 | Ar C=C |

| C-N Stretch | 1400 - 1200 | C-N |

| C-Cl Stretch | 800 - 600 | Ar-Cl |

These are approximate ranges and can be influenced by the molecular environment and intermolecular interactions.

FT-Raman spectroscopy provides complementary information. While C=O and N-H stretches are visible, aromatic ring vibrations and C-Cl stretches often produce strong Raman signals, aiding in a complete structural assignment. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the attached protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxoindoline ring, and the amide protons. The aromatic protons on the benzene ring will appear as a complex pattern in the aromatic region (typically δ 7.0-8.0 ppm). Due to the chlorine substitution at position 6, specific splitting patterns (e.g., doublets, and a doublet of doublets) would confirm the substitution pattern. The two protons of the methylene group at position 3 (-CH₂-) are diastereotopic and would likely appear as two distinct signals, possibly as a pair of doublets. The two protons of the primary amide (-NH₂) may appear as one or two broad singlets.

The ¹³C NMR spectrum provides complementary data. The two carbonyl carbons (lactam and amide) would be the most downfield signals, typically appearing in the δ 160-180 ppm range. The aromatic carbons would resonate between δ 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon at position 3 is expected around δ 35-45 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O, Lactam) | - | 170 - 180 |

| C3 (CH₂) | ~3.5 (2H, s or ABq) | 35 - 45 |

| C3a | - | 125 - 135 |

| C4 | ~7.2 (1H, d) | 120 - 130 |

| C5 | ~7.0 (1H, dd) | 125 - 135 |

| C6 | - | 130 - 140 |

| C7 | ~7.3 (1H, d) | 110 - 120 |

| C7a | - | 140 - 150 |

| N1-C=O (Amide) | - | 150 - 160 |

| N1-CONH₂ | ~7.5-8.5 (2H, br s) | - |

Predicted values are based on general principles and data from related structures. Actual values may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. utoronto.ca The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the conjugated benzene ring and carbonyl groups.

Two main types of electronic transitions are expected:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the oxoindoline system, these are expected to occur at shorter wavelengths (e.g., 200-280 nm).

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. masterorganicchemistry.com These transitions for carbonyl groups often appear as a weak shoulder or a distinct band at longer wavelengths (e.g., 270-300 nm). masterorganicchemistry.com

The extent of conjugation in the molecule significantly influences the wavelength of maximum absorbance (λₘₐₓ). The fusion of the benzene ring with the lactam system creates an extended conjugated system, and the addition of the carboxamide group at the N1 position can further modulate these electronic transitions. Studies on related chloro-oxindole isomers have shown that UV-Vis spectroscopy can be a reliable method for distinguishing between different isomers based on their distinct absorption spectra. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Intensity (ε) |

|---|---|---|---|

| π → π * | Aromatic ring, C=O | ~210-250 | High |

| π → π * | Conjugated System | ~250-290 | Moderate |

| n → π * | C=O (Lactam, Amide) | ~290-320 | Low |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For this compound (C₉H₇ClN₂O₂), the molecular weight is 210.62 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 212 with about one-third the intensity of the molecular ion peak.

The fragmentation of the molecular ion would provide valuable structural information. Plausible fragmentation pathways include:

Loss of the carboxamide group: Cleavage of the N-C bond could lead to the loss of CONH₂ (44 Da), resulting in a fragment ion corresponding to the 6-chloro-2-oxoindoline radical cation at m/z 166.

Loss of isocyanic acid: A common fragmentation for primary amides involves the loss of HNCO (43 Da).

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the lactam ring is a characteristic fragmentation of oxindoles, which would lead to a fragment at m/z 182.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with very high accuracy, confirming the molecular formula.

Exploration of Biological Activities and Mechanistic Pathways in Vitro Research

Enzyme Inhibition Studies

The 6-chloro-2-oxoindoline-1-carboxamide scaffold has been extensively studied as a versatile pharmacophore, demonstrating inhibitory activity against a range of enzymes implicated in various diseases.

Kinase Inhibition Profiles

Derivatives of this compound have shown potent inhibitory effects against several kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Tyrosine Kinases and VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. researchgate.netmdpi.com Small-molecule inhibitors targeting VEGFR-2 have become an important class of anti-cancer drugs. nih.govsemanticscholar.org Novel 3-substituted oxindole (B195798) derivatives have been identified as potent inhibitors of VEGFR-2, alongside other receptor tyrosine kinases like EGFR and PDGFR-β. nih.gov For instance, certain compounds have demonstrated significant VEGFR-2 inhibition, with some even surpassing the efficacy of established drugs like sorafenib. researchgate.net

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 6f | EGFR | 1.38 ± 0.008 | nih.gov |

| Compound 6f | VEGFR-2 (KDR) | 5.75 ± 0.011 | nih.gov |

| Compound 6f | PDGFR-β | 3.18 ± 0.007 | nih.gov |

| Sunitinib (Reference) | EGFR | 0.08 ± 0.005 | nih.gov |

| Sunitinib (Reference) | VEGFR-2 (KDR) | 0.33 ± 0.006 | nih.gov |

| Sunitinib (Reference) | PDGFR-β | 0.18 ± 0.003 | nih.gov |

PIM Kinase: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in various cancers and are implicated in tumor growth and survival. researchgate.netnih.gov Researchers have identified 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione as a Pim-1 inhibitor. researchgate.net Further development of related structures has led to compounds with potent inhibitory activity against both Pim-1 and Pim-2. researchgate.net

| Compound | Target Kinase | IC50 | Reference |

| 4a | Pim-1 | 13 nM | researchgate.net |

| Derivative of 4a | Pim-2 | 2.3 µM | researchgate.net |

| 10f | PIM-1 | 17 nM | nih.gov |

| Staurosporine (Reference) | PIM-1 | 16.7 nM | nih.gov |

PAK4: p21-activated kinase 4 (PAK4) is another kinase involved in cancer cell migration, invasion, and survival. nih.govrsc.org A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed and synthesized as potent and selective PAK4 inhibitors. nih.gov One of the most promising compounds, 31 (CZh226), exhibited remarkable selectivity for PAK4 over other kinases and effectively inhibited the migration and invasion of tumor cells in vitro. nih.gov

| Compound | Target Kinase | IC50 (µM) | Selectivity (vs. PAK1) | Reference |

| 12a | PAK4 | 0.42 | Not specified | rsc.org |

| 31 (CZh226) | PAK4 | Not specified | 346-fold | nih.gov |

Acetylcholine Esterase (AChE) Inhibition Modalities

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions. While direct studies on this compound as an AChE inhibitor are not prominent, the broader class of quinoline (B57606) and oxindole derivatives has been explored for this activity.

MDM2-p53 Interaction Inhibition Mechanisms

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. nih.govascentagepharma.com Inhibiting this interaction can reactivate p53, leading to tumor cell apoptosis. nih.govmdpi.com Spirooxindole derivatives have emerged as potent inhibitors of the MDM2-p53 interaction. nih.govnih.gov A specific derivative, (2'S,3R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-(trans-3-hydroxycyclobutyl)-2'-neopentyl-2-oxospiro[indoline-3,3'-pyrrolidine]-5'-carboxamide, has shown high binding affinity to MDM2 and potent cell growth inhibition in cancer cell lines with wild-type p53. nih.gov

| Compound | MDM2 Binding Affinity (Ki) | Cell Line | IC50 (µM) | Reference |

| Compound 3 | 0.61–1.1 nM | SJSA-1 | 0.24 | nih.gov |

| Compound 6 | 0.61–1.1 nM | RS4;11 | 0.12 | nih.gov |

Inhibition of HIV-1 Tat-Mediated Viral Transcription

The human immunodeficiency virus type 1 (HIV-1) Tat protein is essential for viral replication through its interaction with the trans-activation response element (TAR) RNA. nih.govmdpi.comdntb.gov.ua This interaction enhances viral gene expression, making it an attractive target for antiretroviral therapy. mdpi.comnih.gov Certain coumarin (B35378) derivatives have been found to inhibit Tat-mediated transactivation. nih.gov While not a direct derivative of this compound, this highlights the potential for related heterocyclic compounds to interfere with this crucial viral process.

Investigation of Other Enzymatic Targets

The versatility of the this compound scaffold and related structures extends to other enzymatic targets.

α-glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govresearchgate.netnih.gov A series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles have been synthesized and shown to be potent α-glucosidase inhibitors, with the most active compound being significantly more potent than the standard drug acarbose. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 7h | α-glucosidase | 98.0 ± 0.3 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 750.0 ± 10.5 | nih.gov |

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression, and their inhibitors are being investigated as anti-cancer agents.

Hepsin: A cell surface serine protease that is overexpressed in a majority of human prostate tumors and is implicated in cancer progression and metastasis. nih.govoncotarget.com Small-molecule inhibitors of hepsin have been shown to block prostate cancer bone metastasis in preclinical models. nih.gov

Cell-Based Assays and Cellular Pathway Modulation (In Vitro)

In vitro cell-based assays have further elucidated the biological effects of this compound derivatives. These compounds have been shown to modulate various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

For example, MDM2 inhibitors based on the spirooxindole scaffold have been shown to activate the p53 pathway in cancer cells, leading to the upregulation of p53 target genes like p21 and PUMA, which in turn inhibits cell proliferation and induces apoptosis. mdpi.comehu.es In cell lines such as SJSA-1 (osteosarcoma) and RS4;11 (acute leukemia), these compounds have demonstrated potent growth inhibition. nih.gov

Furthermore, PAK4 inhibitors with a 6-chloro-4-aminoquinazoline-2-carboxamide core have been shown to inhibit the migration and invasion of A549 lung cancer cells by regulating the PAK4-directed downstream signaling pathways. nih.gov The activation of protein kinases, such as various mitogen-activated protein kinases (MAPK) and protein kinase C (PKC), as well as the PI3K-Akt signaling pathway, are crucial cellular processes that can be modulated by such compounds. nih.govnih.gov

Cytotoxic Activity Against Diverse Human Cancer Cell Lines

A crucial first step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic activity against a panel of human cancer cell lines. While specific data for this compound is not extensively available in the public domain, studies on structurally related 2-oxoindoline derivatives provide significant insights into the potential bioactivity of this chemical class.

Research into novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides has demonstrated notable cytotoxicity toward several human cancer cell lines. nih.govresearchgate.net These studies have revealed that certain derivatives exhibit cytotoxic effects that are comparable or even superior to established anticancer agents. For instance, significant activity has been observed against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.govresearchgate.net

In one study, several 2-oxoindoline-based acetohydrazides displayed potent cytotoxic effects. The most active of these compounds was found to be three to five times more cytotoxic than the procaspase-3 activating compound, PAC-1, in the tested cell lines. nih.govresearchgate.net This highlights the potential of the 2-oxoindoline scaffold as a basis for the development of new anticancer therapeutics.

Furthermore, investigations into other related indole-2-carboxamide derivatives have shown a broad spectrum of cytotoxic effects against various cancer cell lines. acs.org For example, certain thiazolyl-indole-2-carboxamide derivatives have demonstrated potent cytotoxicity against breast cancer (MCF-7) and other cell lines, with IC50 values in the low micromolar range. acs.org The substitution pattern on the indole (B1671886) and carboxamide moieties appears to play a crucial role in determining the cytotoxic potency and selectivity of these compounds.

The following table summarizes the cytotoxic activities of representative 2-oxoindoline and indole-2-carboxamide derivatives against various cancer cell lines, providing a comparative overview of their potential efficacy.

Table 1: Cytotoxic Activity of Structurally Related 2-Oxoindoline and Indole-2-carboxamide Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Oxoindoline-based acetohydrazides | SW620 | Colon Cancer | Data not specified | nih.gov, researchgate.net |

| PC-3 | Prostate Cancer | Data not specified | nih.gov, researchgate.net | |

| NCI-H23 | Lung Cancer | Data not specified | nih.gov, researchgate.net | |

| Thiazolyl-indole-2-carboxamides | MCF-7 | Breast Cancer | 6.10 ± 0.4 | acs.org |

| HepG2 | Liver Cancer | > 30 | acs.org | |

| HCT-116 | Colon Cancer | Data not specified | acs.org |

Investigation of Cellular Mechanism of Action

Understanding the cellular mechanisms through which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. For the 2-oxoindoline class of compounds, research has indicated that their anticancer activity is often mediated through the induction of apoptosis and the inhibition of cell growth.

Studies on 2-oxoindoline-based acetohydrazides have shown that these compounds can induce late cellular apoptosis in human lymphoma cells. nih.govresearchgate.net This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds suggests that they may activate intrinsic or extrinsic apoptotic pathways, leading to the execution of cell death.

In addition to apoptosis induction, these compounds have also been observed to affect the cell cycle. Treatment of cancer cells with certain 2-oxoindoline derivatives led to an accumulation of cells in the S phase of the cell cycle. nih.govresearchgate.net This indicates an inhibition of DNA replication or the activation of S-phase checkpoints, ultimately halting cell proliferation.

The mechanism of action for some related chloro-substituted indole-2-carboxamides has been linked to the inhibition of critical signaling pathways involved in cancer cell survival and proliferation, such as the EGFR pathway. nih.gov Some of these derivatives have been shown to act as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov Furthermore, they have been identified as activators of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This dual mechanism of EGFR inhibition and apoptosis induction underscores the multifaceted anticancer potential of this class of compounds.

Research on other related carboxamide derivatives has also pointed towards the induction of apoptosis as a primary mechanism of cell death. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce significant apoptosis in triple-negative breast cancer cells. nih.gov

Studies on Selective Activity in Normal versus Cancerous Cell Lines

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. This selective cytotoxicity is a critical determinant of a drug's therapeutic index and its potential for clinical success. While direct comparative studies on this compound are limited, research on related indole-2-carboxamide derivatives has addressed this important aspect.

Certain novel thiazolyl-indole-2-carboxamide derivatives have demonstrated excellent selectivity towards normal human lung fibroblast (WI-38) cells. acs.org The IC50 values of these compounds against the normal cell line were significantly higher than those observed for cancer cell lines, indicating a favorable selectivity profile. acs.org For instance, some of the most potent cytotoxic compounds against cancer cells showed much higher IC50 values against the WI-38 cell line, suggesting a degree of selective toxicity. acs.org

Similarly, a study on other indole-2-carboxamide derivatives found that a particularly active compound against pediatric brain tumor cells was not cytotoxic when tested against non-neoplastic human fibroblast cells (HFF1). rsc.org This suggests that the indoleamide scaffold can be modified to confer selective anticancer activity.

The ability of certain compounds to selectively target cancer cells is a promising area of research. This selectivity may arise from various factors, including differences in cellular uptake, metabolism, or the expression of specific molecular targets between normal and cancerous cells. nih.govnih.gov

Receptor Binding Studies for Structurally Related Indoline (B122111) Carboxamides

The interaction of small molecules with specific receptors can be a key determinant of their biological activity. For structurally related indoline derivatives, receptor binding studies have provided valuable information about their potential pharmacological targets.

A series of 1-(1-indolinyl)-2-propylamines, which share the indoline core structure, were synthesized and evaluated as agonists for the serotonin (B10506) 5-HT2C receptor. nih.gov Radioligand binding data for these compounds at 5-HT2 receptor subtypes were reported. nih.gov While this study focused on the development of agents for the treatment of obesity, the affinity of indoline derivatives for serotonin receptors highlights a potential area for further investigation regarding the broader pharmacological profile of compounds like this compound. The 5-HT2C receptor is a G protein-coupled receptor that has been implicated in various physiological processes, and its modulation can have diverse effects.

Structure Activity Relationship Sar Studies of Oxoindoline 1 Carboxamide Derivatives

Impact of Substitution Patterns on the Oxoindoline Core (e.g., Halogenation Position, Alkyl/Aryl Groups)

The substitution pattern on the bicyclic oxoindoline core is a critical determinant of biological activity. The nature, position, and electronic properties of substituents can profoundly influence how the molecule interacts with its biological target.

Halogenation Position: The presence and placement of halogen atoms on the aromatic ring of the oxoindoline core significantly impact the compound's potency and selectivity. The 6-chloro substituent is a key feature that has been explored in related heterocyclic scaffolds. For instance, in studies of 1-phenylbenzazepine derivatives, the inclusion of a 6-chloro group was found to enhance affinity for the D1 receptor. Similarly, research on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives in the context of p21-activated kinase 4 (PAK4) inhibitors highlights the constructive role of the chloro group at this position. nih.gova-star.edu.sg The electronegativity and size of the halogen at position 6 can influence binding affinity through halogen bonds and other non-covalent interactions within a target's active site.

Conversely, substitutions at other positions can lead to vastly different outcomes. Studies on related oxindole (B195798) structures have shown that modifications at the 5-position can substantially alter target engagement. For example, in a series of oxindole-based inhibitors, substitution at the 5-position was found to reduce binding to the KDR kinase domain in a size-dependent manner. This demonstrates that even a minor shift in the substituent's location, from position 6 to 5, can dramatically change the interaction profile.

The following table summarizes the general effects of substitution patterns on the oxoindoline core based on findings from related chemical series.

| Substitution Position | Substituent Type | General Impact on Activity | Rationale |

| C-6 | Chloro (Cl) | Often enhances potency and affinity | Electronegativity and potential for halogen bonding can improve target engagement. |

| C-5 | Fluoro (F), Methoxy (OCH₃) | Modulates electronic properties and selectivity | Can alter target interaction profile; effects are target-dependent. |

| C-5 | Bulky Groups | May decrease activity | Steric hindrance can prevent optimal binding in the target's active site. |

| N-1 | Benzyl Group | Alters lipophilicity and steric bulk | Can be used to explore additional binding pockets or modify pharmacokinetic properties. |

Influence of Carboxamide Moiety Modifications on Biological Activity

The carboxamide group at the N-1 position is not merely a linker but an active participant in molecular recognition, often forming crucial hydrogen bonds with target residues. Modifications to this moiety—by altering the amine component—provide a powerful tool for exploring the chemical space around the core scaffold and optimizing biological activity.

Research on analogous heterocyclic systems, such as 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide, has demonstrated the feasibility of creating diverse libraries by reacting the core acid with a wide range of functionalized anilines and benzylamines. nih.gov This approach allows for the systematic investigation of how different substituents on the carboxamide's terminal phenyl or benzyl ring affect potency. For example, the electronic nature (electron-donating vs. electron-withdrawing) and position (ortho, meta, para) of substituents can fine-tune the molecule's interaction with its target.

In one such synthetic exploration, various substituted anilines and benzylamines were coupled to a 6-chloro-quinolone core, yielding a series of carboxamide derivatives with fair to excellent yields. nih.gov The robustness of this synthetic methodology suggests its applicability to the 6-chloro-2-oxoindoline-1-carboxamide scaffold. The results indicated that unsubstituted and para-substituted anilines generally provided high yields, while meta-substituted benzylamines were more successful than their aniline counterparts. nih.gov

The table below, adapted from synthetic studies on a related 6-chloro heterocyclic core, illustrates the variety of amine R-groups that can be incorporated to modify the carboxamide moiety and their resulting yields, indicating synthetic accessibility. nih.gov

| Entry | Amine R-Group | Product Yield (%) |

| 1 | Phenyl | 92% |

| 2 | 4-Fluorophenyl | 88% |

| 3 | 4-Chlorophenyl | 89% |

| 4 | 4-Bromophenyl | 91% |

| 5 | 4-Methylphenyl | 85% |

| 6 | Benzyl | 78% |

| 7 | 3-Methoxybenzyl | 85% |

| 8 | 4-Fluorobenzyl | 81% |

These modifications allow for the systematic probing of a target's binding site to identify key interactions that enhance affinity and selectivity.

Role of Stereochemistry and Chiral Centers in Activity and Selectivity

Stereochemistry is a cornerstone of pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like proteins and enzymes. The introduction of a chiral center into the this compound scaffold can lead to enantiomers that exhibit profoundly different biological activities, metabolic profiles, and toxicities.

While the core this compound structure is achiral, chiral centers can be introduced through substitution, for example, on an alkyl chain attached to the carboxamide nitrogen or at the C-3 position of the oxoindoline ring. It is a well-established principle that enantiomers of a chiral drug can act as two separate drugs. nih.gov Often, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects.

For instance, studies on other molecular scaffolds consistently demonstrate the pivotal role of stereochemistry. In research on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for the observed biological effect. mdpi.commdpi.com Similarly, in the development of antimicrobial agents based on 6-chloro-9H-carbazol derivatives, the starting material was a racemic, or (RS), mixture. nih.gov The separation and individual testing of such enantiomers are critical steps in drug development to isolate the most effective and safest therapeutic agent.

The differential activity between enantiomers can be attributed to:

Target Binding: Only one enantiomer may fit correctly into the binding site of a receptor or enzyme to elicit the desired response.

Metabolism: Enzymes, being chiral themselves, may metabolize enantiomers at different rates, leading to different pharmacokinetic profiles.

Transporter Interaction: Cellular uptake and efflux can be stereoselective, affecting the concentration of the drug at its site of action. mdpi.com

Therefore, any synthetic strategy for substituted this compound derivatives that creates a stereocenter must be followed by chiral separation and individual biological evaluation of the enantiomers to fully elucidate the SAR.

Rational Design Principles for Enhanced Target Modulation and Specificity

The development of potent and selective this compound derivatives relies on rational design principles, which integrate structural biology, computational chemistry, and synthetic chemistry to iteratively improve compound properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD is a powerful approach. This was successfully employed in the design of 6-chloro-4-aminoquinazoline-2-carboxamide PAK4 inhibitors. nih.gova-star.edu.sg By analyzing the X-ray crystal structure of the target's ATP-binding pocket, researchers can design molecules that have complementary shapes and chemical features, leading to enhanced binding affinity and selectivity. For the oxoindoline scaffold, this would involve designing substitutions on the core or carboxamide moiety that exploit specific pockets or form key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the target protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify statistically significant correlations between the physicochemical properties of a series of compounds and their biological activities. In a study of 2-aminothiazole sulfonamide derivatives, QSAR models revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and the presence of specific bonds were key influencers of antioxidant activity. For the this compound series, a QSAR study could guide the design of new analogs by predicting the activity of untested compounds, thereby prioritizing synthetic efforts toward molecules with a higher probability of success.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Once a pharmacophore model is established from a set of active compounds, it can be used to screen virtual libraries for new molecules that fit the model or to guide the modification of existing scaffolds to better match the pharmacophore features.

By combining these rational design principles, researchers can move beyond traditional trial-and-error approaches to a more focused and efficient discovery process, leading to the development of this compound derivatives with enhanced potency, improved selectivity against off-targets, and optimized drug-like properties.

Future Research Directions and Potential Academic Contributions

Development of Novel and Efficient Synthetic Routes for Compound Diversification

The exploration of the full therapeutic potential of the 6-chloro-2-oxoindoline-1-carboxamide scaffold is intrinsically linked to the ability to generate a diverse library of analogues. Future research should prioritize the development of novel and efficient synthetic routes that allow for systematic structural modifications.

Palladium-catalyzed C-H functionalization represents a powerful tool for the synthesis of substituted oxindoles from readily available α-chloroacetanilides. acs.orgnih.govnih.govorganic-chemistry.org This method offers high functional group compatibility and regioselectivity, making it an attractive strategy for creating a variety of 6-chloro-2-oxoindoline precursors. Further research could focus on expanding the scope of this reaction to introduce a wider range of substituents on the aromatic ring, which is crucial for probing structure-activity relationships (SAR).

Moreover, domino and multicomponent reactions offer an elegant and atom-economical approach to constructing complex molecular architectures from simple starting materials. acs.orgacs.org The development of such reactions for the synthesis of novel spirooxindole derivatives and other complex heterocyclic systems incorporating the this compound core could lead to the discovery of compounds with unique biological activities. acs.org For instance, the [3+2] cycloaddition of nitrile imines with 3-alkylidene oxindoles has been shown to produce pyrazoline spiroadducts with high regio- and diastereoselectivity.

The table below summarizes potential synthetic strategies for diversification:

| Synthetic Strategy | Potential Modifications | Key Advantages |

| Palladium-Catalyzed C-H Functionalization | Introduction of various substituents on the aromatic core. | High functional group tolerance, high regioselectivity. |

| Domino/Multicomponent Reactions | Creation of spirooxindoles and other complex heterocyclic systems. | Atom economy, increased molecular complexity in a single step. |

| Late-Stage Functionalization | Modification of the carboxamide group with diverse amines and other nucleophiles. | Rapid generation of a library of analogues from a common intermediate. |

By focusing on these innovative synthetic approaches, chemists can efficiently generate a diverse collection of this compound derivatives, paving the way for comprehensive biological evaluation and the identification of lead compounds for further development.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with their biological targets at the molecular level is paramount for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these intricate interactions.

The indolin-2-one scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. nih.gov Molecular docking studies on related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have suggested that these compounds can occupy the PI3Kα binding site and engage with key residues. mdpi.com Similar in silico investigations should be conducted for this compound and its analogues to predict their binding modes within the active sites of various kinases and other potential targets.

Furthermore, indolin-2-one compounds have been identified as inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. oncotarget.comnih.gov Mechanistic studies on these compounds revealed that they target the selenocysteine residue in the C-terminal active site of TrxR, leading to increased oxidative stress and apoptosis in cancer cells. oncotarget.comnih.gov Investigating whether this compound derivatives share this mechanism of action could open up new avenues for their application in cancer therapy.

The following table outlines key areas for mechanistic investigation:

| Area of Investigation | Methodologies | Potential Outcomes |

| Kinase Inhibition | Molecular Docking, Kinase Assays, X-ray Crystallography | Identification of specific kinase targets and elucidation of binding modes. |

| Thioredoxin Reductase Inhibition | Enzyme Inhibition Assays, Cellular Redox Assays | Confirmation of TrxR as a target and understanding of the mechanism of inhibition. |

| Other Potential Targets | Target Fishing, Proteomics | Discovery of novel biological targets and pathways. |

By unraveling the molecular basis of the biological activity of this compound derivatives, researchers can design more potent and selective compounds with improved therapeutic profiles.

Exploration of Novel Biological Targets and Undiscovered Pathways

While the indolin-2-one scaffold is well-known for its kinase inhibitory activity, there is a significant opportunity to explore novel and as-yet-undiscovered biological targets and pathways for this compound and its derivatives. A broader screening approach could unveil unexpected therapeutic applications.

Recent studies have demonstrated that derivatives of the closely related quinoline (B57606) carboxamide scaffold can act as antagonists of the P2X7 receptor, a key player in inflammation and pain. nih.gov This suggests that the this compound core may also interact with purinergic signaling pathways. Investigating the activity of this compound class on various P2X and P2Y receptors could lead to the development of novel anti-inflammatory or analgesic agents.

Furthermore, a series of novel 3-oxindole-2-carboxylates were recently identified as potent inhibitors of HIV-1 infection by targeting Tat-mediated viral transcription. mdpi.com This finding highlights the potential for the oxindole (B195798) scaffold to interfere with viral replication processes. Screening a library of this compound derivatives against a panel of viruses could uncover new antiviral leads.

The following table summarizes potential novel therapeutic areas for exploration:

| Therapeutic Area | Potential Targets/Pathways | Rationale |

| Inflammation and Pain | P2X7 and other purinergic receptors | Activity of related quinoline carboxamides on P2X7R. |

| Viral Infections | HIV-1 Tat-mediated transcription, other viral enzymes | Antiviral activity of 3-oxindole derivatives. |

| Neurodegenerative Diseases | Kinases involved in neuronal signaling, protein aggregation pathways | The indolin-2-one scaffold is a privileged structure for CNS-active compounds. |

| Parasitic Diseases | Essential enzymes in parasites | The oxindole core is present in some natural products with antiparasitic activity. |

By casting a wider net in biological screening, researchers can identify novel applications for this compound and contribute to the development of treatments for a broader range of diseases.

Integration of Computational and Experimental Methodologies for Accelerated Research

The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. taylorandfrancis.comnih.govmdpi.commpg.de Future research on this compound should fully leverage this integration to accelerate the pace of discovery and optimization.

In silico techniques, such as molecular docking and pharmacophore modeling, can be employed to screen large virtual libraries of this compound derivatives against known and putative biological targets. nih.govresearchgate.netnih.gov This approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For instance, molecular docking studies have been successfully used to predict the binding modes of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with PI3Kα, guiding the synthesis of more potent inhibitors. mdpi.com

Machine learning and artificial intelligence are also emerging as powerful tools in drug design. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed based on the biological data of a series of this compound analogues to predict the activity of new, unsynthesized compounds. This predictive power can guide the design of molecules with enhanced potency and improved pharmacokinetic properties.

The following table outlines an integrated computational-experimental workflow:

| Step | Computational Method | Experimental Method |

| 1. Target Identification | In silico target prediction, literature mining | Phenotypic screening, proteomics |

| 2. Hit Identification | Virtual screening, molecular docking | High-throughput screening |

| 3. Lead Optimization | QSAR modeling, free energy calculations | Synthesis of analogues, in vitro and in vivo testing |

| 4. Mechanism of Action | Molecular dynamics simulations | X-ray crystallography, NMR spectroscopy |

By adopting such an integrated approach, the research and development process for this compound can be made more efficient and effective, leading to a faster translation of basic research into potential therapeutic applications.

Role as a Versatile Chemical Building Block for Complex Organic Architectures

Beyond its potential as a bioactive scaffold, this compound and its parent oxindole core can serve as versatile chemical building blocks for the synthesis of more complex organic architectures. The inherent reactivity of the oxindole ring system, particularly at the C3 position, allows for a wide range of chemical transformations.

The 6-chlorooxindole core is a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone. nbinno.comchemicalbook.comresearchgate.netgoogle.comgoogle.com This highlights the industrial relevance of this scaffold as a starting material for the production of pharmaceuticals. Further exploration of the reactivity of 6-chlorooxindole could lead to the development of concise and efficient syntheses of other complex drug molecules.

The use of carbon dioxide as a C1 building block in organic synthesis is a growing area of green chemistry. researchgate.netnih.govuc.pt Investigating the carboxylation of the 6-chlorooxindole scaffold could provide a sustainable route to valuable carboxylic acid derivatives, which can be further elaborated into a variety of functional groups.

The following table provides examples of the application of the 6-chlorooxindole scaffold as a building block:

| Reaction Type | Product Class | Potential Applications |

| Aldol Condensation | 3-Substituted-2-oxindoles | Kinase inhibitors, antimicrobial agents |

| Michael Addition | Spirooxindoles | Anticancer agents, antiviral agents |

| Cycloaddition Reactions | Complex polycyclic systems | Novel drug scaffolds |

| Cross-Coupling Reactions | Arylated and alkylated oxindoles | Materials science, medicinal chemistry |

By exploring the synthetic utility of this compound and its parent oxindole, chemists can develop new tools for the construction of complex and biologically relevant molecules, further expanding the impact of this versatile scaffold.

常见问题

What unresolved mechanistic questions exist regarding the compound’s neurobiological activity?

- Answer: Key gaps include:

- Downstream signaling : Elucidating whether neuroprotection is mediated via PI3K/Akt or MAPK pathways.

- Blood-brain barrier (BBB) penetration : Assessing passive diffusion vs. transporter-mediated uptake using in situ perfusion models .

Methodological Recommendations

- Experimental Design : Use factorial design (DoE) to optimize synthesis and bioassay conditions .

- Data Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons in biological assays .

- Reporting Standards : Adhere to IUPAC nomenclature and provide full spectral data (e.g., NMR peak assignments) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。